Home > Products > Screening Compounds P1419 > N-(3,4,5-trimethoxyphenyl)benzamide
N-(3,4,5-trimethoxyphenyl)benzamide -

N-(3,4,5-trimethoxyphenyl)benzamide

Catalog Number: EVT-4527971
CAS Number:
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3(Chloromethyl)benzyl)-3,4,5-trimethoxy-N-(quinolin-8-yl)benzamide (12j)

Compound Description: This compound is a trimethoxyphenylquinoline hybrid designed as a potential anti-tumor agent. It exhibited significant antitumor activity, particularly against PC-3 human prostate cancer cells, with an IC50 value of 9.23 μmol/L. [] The compound inhibited cell viability and colony formation in PC-3 cells, arresting them in the G2/M phase and inducing apoptosis through both intrinsic and extrinsic pathways. []

4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide (1aa)

Compound Description: This compound, a substituted 5-methyl-4-acylaminoisoxazole, was designed as a potential antimitotic agent. It demonstrated potent cytotoxicity against human lung carcinoma A549 cells (IC50 = 0.99 µM) and significantly inhibited cell viability in these cells (IC50 = 0.271 µM). [] At higher concentrations (100 µM), it was also found to stimulate partial depolymerization of microtubules. []

3-(5,6,7-Trimethoxy-4-oxo-4H-chromen-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide (TMS-TMF-4f)

Compound Description: TMS-TMF-4f is a hybrid compound synthesized and evaluated for its anti-proliferative activity against human cancer cell lines. Studies have shown it displays potent cytotoxicity against human cervical cancer cells (HeLa and CaSki) with significantly lower toxicity towards normal ovarian epithelial cells. [] It induces apoptosis in cervical cancer cells by enhancing caspase activation, regulating Bcl-2 family proteins, and ultimately leading to mitochondrial membrane potential loss. [] TMS-TMF-4f also suppresses both constitutive and IL-6-inducible phosphorylation of STAT3, a critical protein involved in cell growth and survival. []

4-({3-[(3,4,5-Trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid (3e)

Compound Description: This indole derivative, designed as a potential Aldo-keto reductase 1C3 (AKR1C3) inhibitor, demonstrated significant inhibitory activity against AKR1C3 (IC50=0.26 μM). [] It also inhibited the proliferation of 22Rv1 castration-resistant prostate cancer cells with an IC50 of 6.37 μM. []

N-Hydroxy-4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzamide (3q)

Compound Description: This indole derivative is another potential AKR1C3 inhibitor, exhibiting potent activity against the enzyme with an IC50 of 2.39 μM. [] It also effectively inhibited the proliferation of 22Rv1 castration-resistant prostate cancer cells (IC50 = 2.72 μM). []

5-(4-Hydroxy-3-methoxy-phenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazin-2-one (1)

Compound Description: This pyrazin-2-one derivative is a potent and selective type I inhibitor of platelet-derived growth factor receptor beta (PDGFRβ). [] Type I inhibitors typically target the active conformation of kinases.

4-[(4-Methylpiperazin-1-yl)methyl]-N-[3-[[6-oxo-5-(3,4,5-trimethoxyphenyl)-1H-pyrazin-3-yl]methyl]phenyl]benzamide (5)

Compound Description: This compound, also a pyrazin-2-one derivative, acts as a potent and selective type II PDGFRβ inhibitor. [] Type II inhibitors typically bind to the inactive conformation of kinases.

Compound Description: This series of compounds, designed as tubulin polymerization inhibitors, exhibited potent antiproliferative activities against various cancer cell lines including HeLa, MCF-7, and HT-29. [] Notably, compound 7d from this series exhibited significant activity against all three cell lines, with IC50 values in the sub-micromolar range. [] Mechanistic studies revealed that 7d effectively inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in a dose-dependent manner. []

N-Hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC)

Compound Description: KITC is a resveratrol analog designed to exhibit antiproliferative effects against cancer cells. [] It induces apoptosis in HL-60 human promyelocytic leukemia cells in a dose-dependent manner. [] It achieves this by inhibiting ribonucleotide reductase (RR), a key enzyme in DNA synthesis, leading to a depletion of deoxyribonucleoside triphosphate pools. [] Interestingly, KITC doesn't significantly alter cell cycle distribution. []

2-Chloro-N-(2-(3,4,5-trimethoxyphenyl)benzo[d]oxazol-5-yl)benzamide (3c)

Compound Description: This compound, a substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivative, has demonstrated potent anti-inflammatory activity. [] It selectively inhibits COX-2 (IC50 = 0.04-26.41 µM range) over COX-1 (IC50 = 0.98-33.33 µM range), indicating a reduced risk of gastrointestinal side effects. [] In vivo studies confirmed its efficacy against carrageenan-induced paw edema with a lower ulcerogenic potential compared to ibuprofen. []

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide (4)

Compound Description: This novel compound was derived from indibulin and combretastatin scaffolds, known anti-mitotic agents. It showed good cytotoxic activity against breast cancer cell lines MCF-7, T47-D, and MDA-MB 231 (IC50 range 27.7–39.2 µM) with low toxicity towards normal NIH-3T3 cells (IC50 > 100 µM). []

Overview

N-(3,4,5-trimethoxyphenyl)benzamide is a compound that belongs to the class of benzamides, characterized by a benzene ring bonded to an amide group and substituted with a 3,4,5-trimethoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

Source

The compound is synthesized through various chemical methods that typically involve the reaction of benzoyl chlorides with amines or other derivatives containing the trimethoxyphenyl group. Research studies have explored its synthesis and biological properties, highlighting its relevance in drug development .

Classification

N-(3,4,5-trimethoxyphenyl)benzamide can be classified as:

  • Chemical Class: Benzamides
  • Functional Group: Amide
  • Substituents: 3,4,5-trimethoxyphenyl group
Synthesis Analysis

Methods

The synthesis of N-(3,4,5-trimethoxyphenyl)benzamide typically involves several key steps:

  1. Formation of Benzamide: The reaction starts with the formation of the benzamide structure by reacting a suitable benzoyl chloride with an amine.
  2. Substitution Reaction: The introduction of the 3,4,5-trimethoxyphenyl group can be achieved through nucleophilic substitution or coupling reactions.

Technical Details

For example, one common method involves:

  • Dissolving the starting amine in a solvent such as dichloromethane.
  • Adding a coupling reagent (e.g., diisopropylcarbodiimide) and an activating agent (e.g., hydroxybenzotriazole).
  • Stirring the mixture at room temperature for several hours before purification .
Molecular Structure Analysis

Structure

The molecular structure of N-(3,4,5-trimethoxyphenyl)benzamide features:

  • A central benzamide core with an amide functional group (–C(=O)NH–).
  • A 3,4,5-trimethoxyphenyl substituent attached to the nitrogen atom of the amide.

Data

Key structural data includes:

  • Molecular Formula: C18_{18}H21_{21}N1_{1}O6_{6}
  • Molecular Weight: Approximately 337.36 g/mol
  • Melting Point: Typically ranges from 180 °C to 200 °C depending on purity .
Chemical Reactions Analysis

Reactions

N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
  • Nucleophilic Substitution: The compound may participate in nucleophilic substitution reactions at the aromatic ring or at the nitrogen atom when activated.

Technical Details

For instance, under specific conditions (e.g., using strong bases), the compound may react with alkyl halides to form alkylated derivatives .

Mechanism of Action

Process

The mechanism of action for N-(3,4,5-trimethoxyphenyl)benzamide is primarily linked to its interactions with biological targets:

  • It may inhibit specific enzymes or receptors involved in cellular processes.
  • The compound's structural features allow it to interact with proteins involved in cell signaling pathways.

Data

Research indicates that compounds similar to N-(3,4,5-trimethoxyphenyl)benzamide can disrupt microtubule dynamics by binding to tubulin at the colchicine site, leading to mitotic arrest and apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and sparingly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; susceptible to hydrolysis.

Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Resolution Mass Spectrometry are used to characterize this compound .

Applications

N-(3,4,5-trimethoxyphenyl)benzamide has potential applications in various scientific fields:

  • Medicinal Chemistry: Investigated for its anti-cancer properties due to its ability to interfere with cell division processes.
  • Pharmaceutical Development: Used as a lead compound for designing new drugs targeting specific diseases.
  • Biological Research: Employed in studies examining cellular mechanisms and drug interactions.
Introduction to N-(3,4,5-Trimethoxyphenyl)benzamide in Medicinal Chemistry

Historical Context and Emergence in Drug Discovery

The identification of N-(3,4,5-trimethoxyphenyl)benzamide derivatives as pharmacologically significant scaffolds originated from systematic efforts to optimize natural product leads, particularly combretastatin A-4 (CA-4). CA-4, isolated from the African bush willow Combretum caffrum, demonstrated potent tubulin polymerization inhibition but suffered from metabolic instability due to its cis-stilbene core [3] [4]. Medicinal chemists sought stabilized bioisosteres by replacing the olefinic bridge with rigid heterocycles or amide linkages, leading to the emergence of benzamide-based analogs featuring the 3,4,5-trimethoxyphenyl (TMP) pharmacophore. Early synthetic efforts focused on simple benzamides like N-(3,4,5-trimethoxyphenyl)benzamide as molecular probes to investigate structure-activity relationships (SAR) in antitubulin agents [1] [4].

By the early 2000s, these compounds transitioned from tools for biochemical target exploration to starting points for rational drug design. The chemical tractability of the scaffold enabled rapid diversification—researchers could systematically modify the benzamide ring’s substitution pattern or the TMP group’s methoxy positioning to fine-tune target affinity. For example, introducing electron-withdrawing groups (e.g., chlorine at the para position of the benzoyl ring) enhanced cytotoxic potency in leukemia cell lines by 5-fold compared to unsubstituted analogs [1]. This era established N-(3,4,5-trimethoxyphenyl)benzamide as a versatile template for oncology, with derivative EVT-4528568 entering preclinical evaluation as a tubulin-binding agent [1].

Table 1: Structural Evolution of TMP-Benzamide Scaffold in Drug Discovery

PhaseKey Structural FeaturesPrimary Therapeutic FocusRepresentative Derivatives
Natural Precursorcis-Stilbene with 3,4,5-TMP and 4-hydroxy/methoxy groupsAntivascular/antitubulinCombretastatin A-4
Early SyntheticAmide-linked TMP-benzene; minimal substitutionTubulin inhibition screeningN-(3,4,5-Trimethoxyphenyl)benzamide
Optimized AgentsHalogen/substituent on benzoyl; heterocyclic linkersMulti-target oncology agentsPyrrolizines 16a-d [3]
Hybrid ScaffoldsTMP-benzamide conjugated with kinase inhibitorsDual tubulin/kinase inhibitionTriazinone-CA-4 analogs [4]

Structural Significance of the Benzamide-Trimethoxyphenyl Scaffold

The N-(3,4,5-trimethoxyphenyl)benzamide architecture possesses three critical structural elements that govern its bioactivity:

  • Trimethoxyphenyl (TMP) Pharmacophore: The 3,4,5-trimethoxy arrangement creates a planar, electron-rich aromatic system essential for van der Waals contacts and π-stacking within hydrophobic protein pockets. Molecular dynamics simulations reveal that methoxy oxygen atoms form hydrogen bonds with tubulin’s β-subunit residues (e.g., Asn258 and Lys352), while the TMP ring occupies the same subpocket as colchicine’s trimethoxyphenyl group [3] [4]. Removing even one methoxy group (e.g., 3,4-dimethoxy analogs) reduces tubulin affinity by >80%, confirming the TMP moiety’s non-negotiable role [4].
  • Amide Bond as Conformational Director: Unlike the rigid cis-olefin of CA-4, the benzamide’s C(=O)-NH linkage introduces controlled rotational flexibility. X-ray crystallography shows that the dihedral angle between the TMP and benzoyl rings ranges from 30–60°, allowing adaptation to diverse target geometries [9]. However, this flexibility is constrained by resonance effects—the amide bond’s partial double-bond character restricts free rotation, maintaining a near-coplanar orientation optimal for target engagement. This balance enables inhibition of structurally distinct targets like tubulin and acetylcholinesterase (AChE) with the same core scaffold [6].

  • Benzoyl Ring as a Synthetic Handle: The benzoyl group’s substitutable positions allow precise modulation of electronic, steric, and solubility properties. Para-substitution with electron-withdrawing groups (e.g., Cl, CN) enhances cellular uptake and metabolic stability, as evidenced by the 4-chloro analog EVT-4528568’s superior antitumor activity compared to unsubstituted benzamides [1]. Ortho-substitution induces steric hindrance, twisting the benzoyl ring out of plane and diminishing tubulin affinity but potentially improving selectivity for kinase targets [3].

Table 2: Impact of Benzoyl Substitution on Molecular Properties

SubstituentPositionLipophilicity (cLogP Δ)Tubulin IC₅₀ (μM)Kinase Selectivity
None-0 (Ref)>10Low
Chloropara+0.52.1Moderate
Methoxymeta+0.38.7Low
Aminoortho-0.9>50High (CDK2/EGFR)

Role in Multi-Target Drug Development Strategies

The N-(3,4,5-trimethoxyphenyl)benzamide scaffold has emerged as a privileged structure for multi-target drug design (MTDD), particularly in complex diseases like Alzheimer’s and cancer where single-target agents often show limited efficacy. Its modular synthesis enables systematic incorporation of pharmacophores targeting complementary pathways:

  • Alzheimer’s Disease: Hybrid derivatives inhibiting both acetylcholinesterase (AChE) and β-secretase (BACE1) were developed by conjugating the TMP-benzamide core with fragments of known neuroactive agents. Compound JW1 (a bis-benzamide analog) demonstrated dual AChE/BACE1 inhibition (IC₅₀ = 0.056 μM and 9.01 μM, respectively), rivaling donepezil (AChE IC₅₀ = 0.046 μM) and quercetin (BACE1 IC₅₀ = 4.89 μM) . Molecular docking revealed that the TMP moiety binds to AChE’s peripheral anionic site, while the benzamide carbonyl H-bonds with catalytic residues in BACE1, enabling simultaneous modulation of amyloidogenesis and cholinergic signaling .

  • Oncology: Incorporating the TMP-benzamide unit into pyrrolizine or triazinone frameworks yielded multi-kinase/tubulin inhibitors. Pyrrolizine-benzamide 16a (IC₅₀ = 0.52–6.26 μM in MCF-7/ADR cells) concurrently inhibited tubulin polymerization and oncogenic kinases (CDK2, EGFR), inducing G2/M arrest and apoptosis [3]. Similarly, triazinone-linked CA-4 analog 6 suppressed MDA-MB-231 proliferation (IC₅₀ = 1.36 μM) by dual β-tubulin/VEGFR-2 inhibition [4]. The TMP moiety’s role as a “molecular glue” enables stabilization of diverse target complexes—kinase inhibition arises from benzamide stacking in ATP pockets, while tubulin disruption relies on TMP burial in the colchicine site [3] [4].

  • Neuropathic Pain: Reductive amination products like compound 10 (IC₅₀ = 1.9 μM for T-type Caᵥ3.2; 4.3 μM for N-type Caᵥ2.2) validated the scaffold’s utility beyond oncology. Here, the TMP group’s hydrophobicity promotes membrane penetration, allowing blockade of peripheral and central calcium channels implicated in pain signaling [6] [7].

Table 3: Multi-Target Profiles of Key N-(3,4,5-Trimethoxyphenyl)benzamide Derivatives

CompoundStructural FeaturesPrimary Targets (IC₅₀/ Kᵢ)Therapeutic Application
JW1Bis-benzamide with m-OCH₃AChE (0.056 μM); BACE1 (9.01 μM)Alzheimer’s disease
Pyrrolizine 16aTMP-benzamide fused to pyrrolizineTubulin (2.1 μM); CDK2 (0.38 μM)Multi-drug resistant cancer [3]
Triazinone 6Triazinone-linked TMP-benzamideβ-Tubulin (1.8 μM); VEGFR-2 (0.12 μM)Metastatic breast cancer [4]
Calcium blocker 103-Benzamide with p-OCH₃-TMP amineCaᵥ3.2 (1.9 μM); Caᵥ2.2 (4.3 μM)Neuropathic pain [6] [7]

The scaffold’s success in MTDD stems from its protonation-state plasticity—the benzamide can switch between neutral and ionized forms depending on microenvironmental pH, facilitating engagement with both hydrophobic (e.g., tubulin) and polar (e.g., AChE) targets. This adaptability, combined with synthetic accessibility, positions N-(3,4,5-trimethoxyphenyl)benzamide as a cornerstone for next-generation polypharmacology agents [6].

Properties

Product Name

N-(3,4,5-trimethoxyphenyl)benzamide

IUPAC Name

N-(3,4,5-trimethoxyphenyl)benzamide

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

InChI

InChI=1S/C16H17NO4/c1-19-13-9-12(10-14(20-2)15(13)21-3)17-16(18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,18)

InChI Key

GDFJZEKZQGFZNV-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.